N-cyclooctyl-3-methylbenzamide
Overview
Description
N-cyclooctyl-3-methylbenzamide is an organic compound with the molecular formula C16H23NO It is a benzamide derivative where the benzene ring is substituted with a cyclooctyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclooctyl-3-methylbenzamide typically involves the condensation of 3-methylbenzoic acid with cyclooctylamine. The reaction is usually carried out in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere and a solvent such as dichloromethane. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvents, can be applied to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-cyclooctyl-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The methyl group on the benzene ring can be oxidized to form a carboxylic acid derivative.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Halogens, nitrating agents, or sulfonating agents can be used for electrophilic aromatic substitution.
Major Products
Oxidation: 3-methylbenzoic acid derivatives.
Reduction: N-cyclooctyl-3-methylbenzylamine.
Substitution: Various substituted benzamides depending on the substituent introduced.
Scientific Research Applications
N-cyclooctyl-3-methylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-cyclooctyl-3-methylbenzamide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with proteins or enzymes, affecting their activity. The cyclooctyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The benzene ring can participate in π-π interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-3-methylbenzamide (DEET): A well-known insect repellent with a similar benzamide structure.
N-cyclohexyl-3-methylbenzamide: Similar structure but with a cyclohexyl group instead of a cyclooctyl group.
Uniqueness
N-cyclooctyl-3-methylbenzamide is unique due to the presence of the cyclooctyl group, which provides distinct steric and electronic properties compared to other benzamide derivatives. This uniqueness can result in different biological activities and applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-cyclooctyl-3-methylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-13-8-7-9-14(12-13)16(18)17-15-10-5-3-2-4-6-11-15/h7-9,12,15H,2-6,10-11H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOCBNVOHWAROU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2CCCCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201322603 | |
Record name | N-cyclooctyl-3-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201322603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
8.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49649012 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
339018-58-5 | |
Record name | N-cyclooctyl-3-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201322603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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